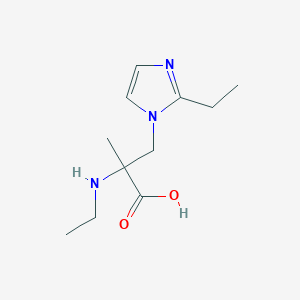
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 2-position.
Amination: The resulting compound undergoes amination with ethylamine to introduce the ethylamino group at the 2-position of the propanoic acid moiety.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Ethyl-4-methylimidazole: Similar structure but lacks the ethylamino and carboxylic acid groups.
Histidine: An amino acid with an imidazole ring, but with different side chain and functional groups.
Imidazole-4-acetic acid: Contains an imidazole ring and a carboxylic acid group, but different substitution pattern.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylamino and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-(ethylamino)-3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-12-6-7-14(9)8-11(3,10(15)16)13-5-2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16) |
InChI 键 |
CEFFCBYIEHCKNP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CC(C)(C(=O)O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
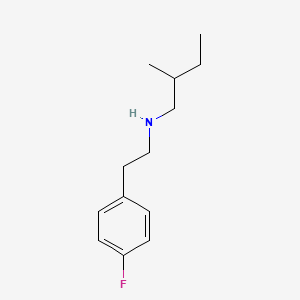

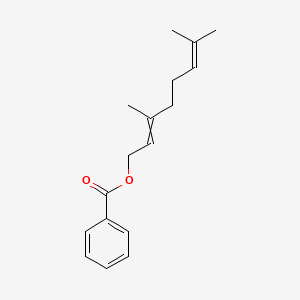

![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
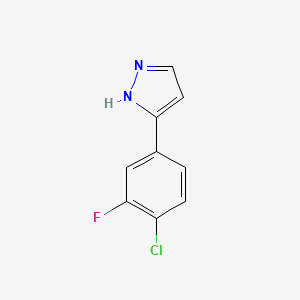
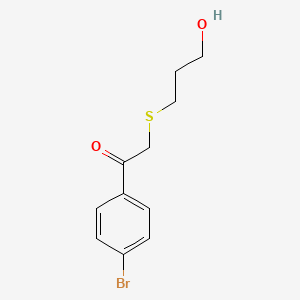
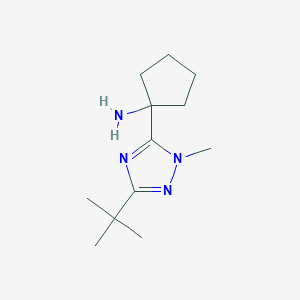
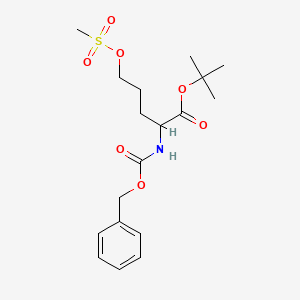
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
